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Compound of Interest

Compound Name: Ethyl isobutyl amine

Cat. No.: B1604902

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermochemical
properties of ethyl isobutyl amine (also known as N-ethyl-2-methylpropan-1-amine). The
information presented herein is crucial for understanding the compound's stability, reactivity,
and energy characteristics, which are fundamental parameters in chemical synthesis, process
design, and drug development. This document summarizes key quantitative thermochemical
data, details relevant experimental methodologies, and provides visualizations of its synthetic
pathways.

Core Thermochemical Data

The following tables summarize the key thermochemical properties of ethyl isobutyl amine.
The data presented are primarily calculated values derived from the Joback group-contribution
method, a well-established estimation technique for thermophysical properties.[1][2]

Table 1: Enthalpy and Gibbs Free Energy of Formation

Property Symbol Value (kJ/mol)
Standard Enthalpy of
. AfH°gas -142.43
Formation (gas)
Standard Gibbs Free Energy
AfG® 37.19

of Formation
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Table 2: Thermodynamic Properties of Phase Transitions

Property Symbol Value (kJ/mol)
Enthalpy of Fusion AfusH® 14.88
Enthalpy of Vaporization AvapH° 36.33

Table 3: Heat Capacity

Property Symbol Value (J/mol-K)

Ideal Gas Heat Capacity Cp,gas 188.88

Note on Data: The thermochemical data presented in these tables are estimated values. For
applications requiring high precision, experimental verification is recommended.

Experimental Protocols

The determination of thermochemical data for compounds like ethyl isobutyl amine relies on
precise experimental techniques. Calorimetry is a primary method for measuring enthalpy
changes associated with chemical reactions, such as combustion, from which the enthalpy of
formation can be derived.

Determination of Enthalpy of Formation via Bomb
Calorimetry

The standard enthalpy of formation of liquid ethyl isobutyl amine can be determined
experimentally using bomb calorimetry to measure its enthalpy of combustion.

Objective: To determine the enthalpy of combustion of liquid ethyl isobutyl amine at a
constant volume, from which the standard enthalpy of formation can be calculated.

Apparatus:

o Adiabatic bomb calorimeter

© 2025 BenchChem. All rights reserved. 2/6 Tech Support


https://www.benchchem.com/product/b1604902?utm_src=pdf-body
https://www.benchchem.com/product/b1604902?utm_src=pdf-body
https://www.benchchem.com/product/b1604902?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1604902?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e Oxygen cylinder with a pressure regulator

o Pellet press

e Crucible

e Ignition wire of known composition and mass
 Digital thermometer with high precision

e Balance (accurate to +/- 0.0001 g)

o Standardized benzoic acid (for calibration)
Procedure:

» Calibration of the Calorimeter:

o The heat capacity of the calorimeter system (C_cal) is determined by combusting a known
mass of a standard substance, typically benzoic acid, for which the enthalpy of
combustion is accurately known.

o A pellet of benzoic acid (approximately 1 g) is weighed and placed in the crucible.
o The ignition wire is attached to the electrodes, with a portion in contact with the pellet.

o The bomb is assembled, sealed, and filled with oxygen to a pressure of approximately 30
atm.

o The bomb is placed in the calorimeter bucket containing a known mass of water.
o The initial temperature is recorded.

o The sample is ignited, and the temperature change is monitored until a stable final
temperature is reached.

o The heat capacity of the calorimeter is calculated using the known enthalpy of combustion
of benzoic acid and the measured temperature rise.

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1604902?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Combustion of Ethyl Isobutyl Amine:

o A known mass of liquid ethyl isobutyl amine (approximately 0.8 - 1.0 g) is accurately
weighed into the crucible.

o Afresh, weighed ignition wire is attached to the electrodes, with its end submerged in the
liquid amine.

o The bomb is sealed and pressurized with oxygen to 30 atm.

o The bomb is placed in the calorimeter with a known mass of water, and the initial
temperature is recorded.

o The sample is ignited, and the temperature is recorded until it stabilizes.

o The bomb is depressurized, and the interior is inspected for any signs of incomplete
combustion (e.g., soot). The remaining length of the ignition wire is measured and
weighed.

o Data Analysis:

o The total heat released (g_total) during the combustion of ethyl isobutyl amine is
calculated using the heat capacity of the calorimeter and the measured temperature
change.

o Corrections are made for the heat released by the combustion of the ignition wire.

o The constant volume heat of combustion (AU_comb) is calculated per mole of ethyl
isobutyl amine.

o The standard enthalpy of combustion (AH_comb) is then calculated from AU_comb using
the relationship AH = AU + A(pV).

o Finally, the standard enthalpy of formation (AfH°) of ethyl isobutyl amine is calculated
using Hess's law, with the known standard enthalpies of formation of the combustion
products (COz, H20, and N2).
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Synthetic Pathways and Logical Relationships

The synthesis of ethyl isobutyl amine can be achieved through several routes. The following
diagrams, generated using the DOT language, illustrate two common synthetic pathways.

Reductive Amination of Isobutyraldehyde

This pathway involves the reaction of isobutyraldehyde with ethylamine to form an intermediate
imine, which is then reduced to the final product, ethyl isobutyl amine.[3]

Isobutyraldehyde * Et_hlﬁlza(r)n ine
T [
N-Isobutylidene-ethylamina (Reducing Agent, e.g., NaBH3CN)
(Imine Intermediate) )
Ethylamine
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Caption: Reductive amination synthesis of ethyl isobutyl amine.

Hydrogenation of N-Isobutylidene-ethylamine

This method involves the direct hydrogenation of the pre-formed imine, N-isobutylidene-
ethylamine, to yield ethyl isobutyl amine.

\ + H2
Gl—lsobutylidene—ethylamine) (Catalyst, e.g., Pd/C) P( )
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Caption: Synthesis via hydrogenation of the corresponding imine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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